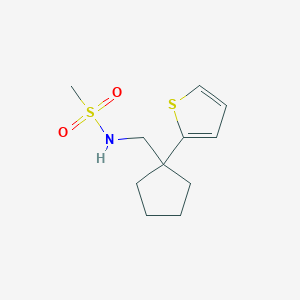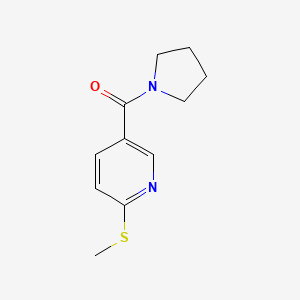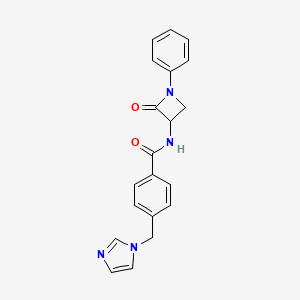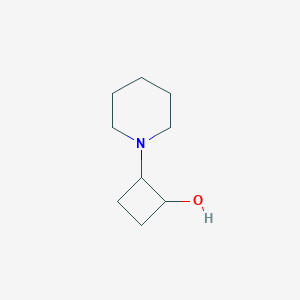
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DFB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. DFB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mécanisme D'action
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins such as tubulin, histone deacetylases (HDACs), and phosphodiesterases (PDEs). This compound binds to the active site of these enzymes and disrupts their normal function, leading to the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cell growth, induction of apoptosis, modulation of signaling pathways, improvement of glucose tolerance and insulin sensitivity, and inhibition of pro-inflammatory cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments such as its small size, ease of synthesis, and diverse pharmacological activities. However, this compound also has some limitations such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of selectivity for specific targets.
Orientations Futures
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide. These include the identification of new targets for this compound, optimization of its pharmacokinetic properties, development of more selective analogs, and evaluation of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising potential for therapeutic applications in various diseases. Its diverse pharmacological activities, mechanism of action, and biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to optimize its pharmacokinetic properties, improve its selectivity, and evaluate its therapeutic potential in various disease models.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction between 2,4-difluoroaniline and 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields this compound as a white solid.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and glioblastoma. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNCBSPMYKCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)






![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)
![4-Ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2388552.png)

